molecular formula C8H10N6 B7829237 5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine

5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine

Cat. No.: B7829237
M. Wt: 190.21 g/mol
InChI Key: KQJLTVOUHFEWKZ-UHFFFAOYSA-N
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Description

5-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine is a heterocyclic aromatic organic compound It contains a pyrimidinamine ring substituted with a methyl group and a 1-methyl-1H-1,2,4-triazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine typically involves the following steps:

  • Formation of the Pyrimidinamine Core: The pyrimidinamine core can be synthesized through a condensation reaction between an appropriate amine and a β-diketone.

  • Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.

  • Attachment of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to improve efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, in acidic or neutral conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether or THF.

  • Substitution: Halides, alkylating agents, in polar aprotic solvents like DMSO or DMF.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols, amines, or alkanes.

  • Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases. Industry: It is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 5-Bromo-1-methyl-1H-1,2,4-triazole: Similar in structure but contains a bromine atom instead of a methyl group.

  • 1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine: Contains a nitrophenyl group instead of a methyl group.

Uniqueness: 5-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its methylated triazole group provides enhanced stability and potential for diverse chemical transformations.

Properties

IUPAC Name

5-methyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-5-3-10-8(9)13-6(5)7-11-4-12-14(7)2/h3-4H,1-2H3,(H2,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJLTVOUHFEWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=NC=NN2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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